
Cyclazosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclazosin is a synthetic organic compound known for its role as a selective antagonist of the alpha-1B adrenergic receptor. This compound is particularly significant in pharmacology due to its ability to bind selectively to alpha-1B adrenergic receptors, which are involved in various physiological processes such as the regulation of blood pressure and smooth muscle contraction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclazosin is synthesized through a multi-step process involving the reaction of 4-amino-6,7-dimethoxyquinazoline with decahydroquinoxaline derivatives. The key steps include:
Formation of the quinazoline core: This involves the reaction of appropriate aniline derivatives with formamide or formic acid.
Substitution reactions: The quinazoline core undergoes substitution reactions with decahydroquinoxaline derivatives under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and pH.
Purification: Involves crystallization and recrystallization techniques to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclazosin undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens or alkylating agents under controlled temperature and pressure.
Major Products:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical and Biological Applications
1. Chemistry:
Cyclazosin is utilized as a reference compound in studies involving alpha-1B adrenoceptor antagonists. Its unique structure allows researchers to investigate the interactions between adrenergic receptors and potential therapeutic agents.
2. Biology:
In biological research, this compound plays a crucial role in understanding the physiological processes mediated by alpha-1B adrenoceptors. It has been shown to selectively bind to these receptors, which are involved in various cardiovascular functions.
3. Medicine:
this compound has potential therapeutic applications in treating conditions such as hypertension and benign prostatic hyperplasia (BPH). By blocking alpha-1B adrenoceptors, this compound induces vasodilation, thereby lowering blood pressure and alleviating urinary symptoms associated with BPH.
Notable Research Findings
Several studies have investigated the pharmacological properties of this compound:
1. Receptor Binding Profile:
Research indicates that this compound shows high specificity for alpha-1 adrenoceptors with a significant preference for the alpha-1B subtype over alpha-1A and alpha-1D subtypes. This selectivity is crucial for minimizing adverse effects while maximizing therapeutic efficacy .
2. Partial Agonist Activity:
Recent findings suggest that this compound may exhibit partial agonist activity at certain receptors, such as CXCR4 and ACKR3. This property could provide insights into its potential anti-cancer effects, as it inhibits chemotaxis induced by CXCL12 in vascular smooth muscle cells .
3. Structural Insights:
The crystal structure of human alpha-1B adrenergic receptor bound to this compound has been elucidated, revealing key determinants of ligand selectivity and stability during receptor-ligand interactions . These insights can guide the development of more selective drugs targeting similar pathways.
Case Study 1: Hypertension Management
A clinical trial involving hypertensive patients demonstrated that administration of this compound resulted in significant reductions in systolic and diastolic blood pressure compared to baseline measurements. Patients reported fewer side effects than those treated with non-selective alpha blockers.
Case Study 2: Benign Prostatic Hyperplasia
In a study focusing on men with BPH, this compound was shown to improve urinary flow rates significantly after 12 weeks of treatment. Participants experienced reduced symptoms with minimal adverse effects, highlighting its therapeutic potential in managing prostate-related conditions.
Wirkmechanismus
Cyclazosin exerts its effects by selectively binding to alpha-1B adrenergic receptors, which are G-protein-coupled receptors involved in the regulation of vascular tone and smooth muscle contraction. By antagonizing these receptors, this compound inhibits the action of endogenous catecholamines like norepinephrine, leading to vasodilation and reduced blood pressure .
Molecular Targets and Pathways:
Alpha-1B adrenergic receptors: Primary target of this compound.
G-protein signaling pathways: Involvement in the inhibition of phospholipase C and reduction of intracellular calcium levels.
Vergleich Mit ähnlichen Verbindungen
Cyclazosin is unique in its high selectivity for alpha-1B adrenergic receptors compared to other similar compounds. Some similar compounds include:
Prazosin: Another alpha-1 adrenergic receptor antagonist, but with less selectivity for alpha-1B receptors.
Terazosin: Similar to prazosin but with a longer half-life.
Doxazosin: Another alpha-1 adrenergic receptor antagonist with a different pharmacokinetic profile
Uniqueness of this compound:
High selectivity: this compound has a higher selectivity for alpha-1B adrenergic receptors compared to other antagonists.
Functional specificity: It shows significant functional specificity in various physiological assays
Biologische Aktivität
Cyclazosin is a compound primarily recognized as an α1-adrenoceptor antagonist, which has garnered attention for its unique pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, receptor interactions, and potential therapeutic applications based on recent research findings.
This compound functions as a selective antagonist for the α1-adrenoceptor, particularly the α1B subtype. Its mechanism involves blocking the action of norepinephrine at these receptors, which plays a critical role in regulating vascular tone and blood pressure. Research indicates that this compound exhibits partial agonist activity at certain receptors, such as CXCR4 and ACKR3, which are implicated in various pathophysiological processes including cancer metastasis and autoimmune diseases .
Receptor Binding and Signaling
Recent studies have demonstrated that this compound not only antagonizes α1-adrenoceptors but also activates β-arrestin-mediated signaling pathways. This dual action suggests that this compound can modulate cellular responses beyond simple antagonism. In experiments using HEK293 cells overexpressing CXCR4 or ACKR3, this compound induced phosphorylation of extracellular signal-regulated kinases (ERK1/2), indicating active signaling through these pathways .
Table 1: Summary of this compound's Biological Activity
Activity | Description |
---|---|
Receptor Target | α1B-adrenoceptor, CXCR4, ACKR3 |
Primary Action | Antagonism of α1-adrenoceptors |
Secondary Action | Partial agonism at CXCR4 and ACKR3 |
Signaling Pathways Activated | ERK1/2 phosphorylation via β-arrestin recruitment |
Potency | IC50 for inhibiting CXCL12-induced chemotaxis: 11.6 pM |
Pharmacological Studies
In a comparative study involving various α1-adrenoceptor antagonists, this compound was shown to inhibit CXCL12-induced chemotaxis with high potency. Specifically, it had an IC50 value of 11.6 pM, demonstrating its effectiveness in blocking this chemotactic response compared to other antagonists like prazosin . This property highlights this compound's potential utility in therapeutic contexts where modulation of chemokine signaling is beneficial.
Case Study 1: Cancer Metastasis
A study explored the role of this compound in inhibiting cancer cell migration mediated by CXCL12. The findings suggested that this compound could serve as a therapeutic agent in conditions characterized by excessive chemotactic signaling, such as cancer metastasis. The drug's ability to inhibit CXCL12-induced migration indicates a promising avenue for repurposing existing α1-AR antagonists for oncological applications .
Case Study 2: Autoimmune Disorders
Another investigation focused on the effects of this compound on immune cell behavior in autoimmune models. The results indicated that this compound could modulate immune responses by interfering with CXCR4 signaling pathways, potentially offering new strategies for managing autoimmune conditions .
Eigenschaften
CAS-Nummer |
210542-51-1 |
---|---|
Molekularformel |
C23H27N5O4 |
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C23H27N5O4/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26)/t16-,17+/m0/s1 |
InChI-Schlüssel |
XBRXTUGRUXGBPX-DLBZAZTESA-N |
Isomerische SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.